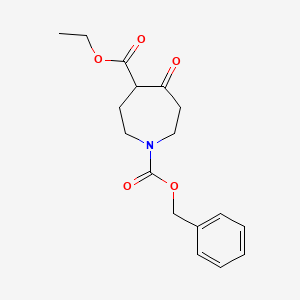

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Übersicht

Beschreibung

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a versatile small molecule scaffold with the molecular formula C17H21NO5 and a molecular weight of 319.36 g/mol . This compound is characterized by its azepane ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The presence of both benzyl and ethyl groups, along with two ester functionalities, makes this compound an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

The synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate typically involves the following steps :

Starting Materials: The synthesis begins with the appropriate azepane derivative and benzyl bromide.

Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically at temperatures ranging from 2°C to 8°C.

Analyse Chemischer Reaktionen

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including:

- Azepanes

- Pyrrolidines

- Piperidines

These compounds are significant in medicinal chemistry due to their diverse biological activities .

Medicinal Chemistry

Recent studies have highlighted the potential therapeutic effects of this compound in treating various diseases:

- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Case Study 1: Autophagy Modulation

A study explored the role of derivatives of this compound in modulating autophagy in neuronal cells. The findings indicated that certain derivatives activated autophagic processes without causing cytotoxicity, suggesting their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease .

Case Study 2: Synthesis of Heterocyclic Scaffolds

Another research effort demonstrated the efficiency of using this compound as a precursor for synthesizing diverse heterocyclic scaffolds. The study reported high yields in synthesizing pyrimidoazepine intermediates, which hold promise for drug discovery efforts targeting various biological pathways .

Wirkmechanismus

The mechanism of action of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate can be compared with other similar compounds such as :

1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.

1-Benzyl 4-methyl 5-oxoazepane-1,4-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS No. 31696-09-0) is a chemical compound featuring a seven-membered azepane ring with two carboxylate functional groups. Its molecular formula is C17H21NO5, and it has a molecular weight of approximately 319.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and as a pharmaceutical intermediate.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Azepane Ring: A seven-membered ring containing nitrogen, contributing to its biological activity.

- Carboxylate Groups: Two carboxylic acid ester functionalities enhance its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor in various biochemical assays, influencing enzyme activity and metabolic pathways.

Potential Therapeutic Applications

This compound has shown promise in several areas:

- Autophagy Modulation: Recent studies have highlighted its potential role in modulating autophagy, a critical cellular process for maintaining homeostasis. Compounds structurally similar to this azepane have been observed to activate autophagic flux without inducing cytotoxicity in neuronal cells .

- Enzyme Interactions: The compound is utilized in studying enzyme interactions, potentially serving as a lead compound for the development of new therapeutics targeting specific enzymes involved in disease processes .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that derivatives of the compound activated autophagy in neuronal models without significant cytotoxic effects. |

| Study B | Explored the inhibition of specific enzymes by the compound, indicating potential for drug development targeting metabolic disorders. |

| Study C | Investigated the compound's effects on lysosomal positioning and biogenesis in human induced pluripotent stem cell-derived neurons. |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Azepane Ring: Utilizing precursors such as ethyl diazoacetate.

- Functionalization: Introducing various functional groups through condensation reactions with amines or other nucleophiles.

- Purification: Employing techniques such as chromatography to isolate the desired product.

Eigenschaften

IUPAC Name |

1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPFJXQFTCDJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562093 | |

| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31696-09-0 | |

| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.